Fmoc-d-asp-otbu
Overview
Description
Fmoc-d-asp-otbu, also known as Fmoc-L-aspartic acid 4-tert-butyl ester, is a Fmoc protected amino acid used in solid phase peptide synthesis . It is an aspartate derivative containing an amine protecting group Fmoc .
Synthesis Analysis
Fmoc-d-asp-otbu is used in solid phase peptide synthesis to prevent the formation of aspartimide by-products . The synthesis involves the condensation of the side-chain carboxy with an appropriate amine or alcohol . The β-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively, facilitating the synthesis of branched esters and amides, and lactams and lactones containing the aspartyl unit .Molecular Structure Analysis
The molecular formula of Fmoc-d-asp-otbu is C23H25NO6 . The molecular weight is 411.5 g/mol . The structure includes a fluoren-9-ylmethoxycarbonyl (Fmoc) group, an aspartic acid residue, and a tert-butyl ester .Chemical Reactions Analysis
Fmoc-d-asp-otbu is involved in Fmoc solid-phase peptide synthesis . The Fmoc group can be removed with sterically hindered DIPA, which itself is unable to remove Fmoc, but adding 1% DBU to DIPA gave crude purities and crude yields comparable to 20% DPA .Physical And Chemical Properties Analysis
Fmoc-d-asp-otbu is a white to beige powder . It is soluble in DMF . The melting point is between 146-151 °C .Scientific Research Applications
Enantioseparation in Capillary Zone Electrophoresis (CZE)
Fmoc-Asp(OtBu)-OH, along with Fmoc-Val-OH, has been successfully enantioseparated using DM-β-CD as a chiral selector in CZE. This demonstrates its application in the resolution of amino acid enantiomers (Wu, 2005).
Peptide Synthesis and Aspartimide Formation
Research has shown that Fmoc-Asp(OtBu)-OH is associated with aspartimide-related by-product formation in Fmoc-based solid-phase peptide synthesis (SPPS). New derivatives of Fmoc-Asp have been developed to minimize this issue, indicating its critical role in peptide chemistry (Mergler & Dick, 2005).
Synthesis of Nonnatural Amino Acids
Fmoc-D-Asp(OtBu) has been used in the synthesis of various chiral 1,2,4-oxadiazole-containing nonnatural amino acids. These synthesized compounds have potential applications in combinatorial synthesis (Hamze et al., 2003).
Self-Assembled Structures in Material Chemistry
Fmoc-Asp(OtBu)-OH has been reported to form self-assembled structures, which are potentially useful in material chemistry and biomedical applications. This illustrates its role in designing novel nanoarchitectures (Gour et al., 2021).
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Asp(OtBu)-OH has been utilized in SPPS for preparing peptides with C-terminal asparagine or glutamine. This highlights its efficacy in peptide bond formation (Breipohl et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXQYACYLGRQJU-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427158 | |
Record name | fmoc-d-asp-otbu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-d-asp-otbu | |
CAS RN |
134098-70-7 | |
Record name | fmoc-d-asp-otbu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid alpha-t-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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